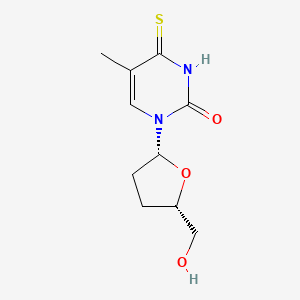
3'-Deoxy-4-thiothymidine
Description
3'-Deoxy-4-thiothymidine (3D4T) is a modified nucleoside analogue in which the oxygen atom at the C4 position of the pyrimidine ring is replaced by sulfur, and the 3'-hydroxyl group of the deoxyribose sugar is absent. The compound is synthesized via thiation reactions using Lawesson’s reagent on precursor nucleosides like 3'-deoxythymidine, followed by deprotection steps . Its anti-conformation (glycosyl torsion angle χ = 68.7°) and twisted half-chair sugar puckering distinguish it from natural nucleosides, influencing its interactions with enzymes like thymidine kinase and DNA polymerases .
Properties
CAS No. |
122568-03-0 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-12(10(14)11-9(6)16)8-3-2-7(5-13)15-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,16)/t7-,8+/m0/s1 |
InChI Key |
FLRWGUIHNUCNJN-JGVFFNPUSA-N |
SMILES |
CC1=CN(C(=O)NC1=S)C2CCC(O2)CO |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CCC(O2)CO |
Appearance |
Solid powder |
Other CAS No. |
122568-03-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3'-Deoxy-4-thiothymidine; Ddthds; Thymidine, 3'-deoxy-4-thio-; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Key Modifications and Properties
The table below summarizes structural and biochemical differences between 3D4T and related compounds:
| Compound | Structural Features | Lipophilicity (Log P) | Thymidine Kinase Affinity (Ki, µM) | Anti-HIV Activity (EC50, µM) | Phosphorylation Efficiency |
|---|---|---|---|---|---|
| 3'-Deoxy-4-thiothymidine (3D4T) | C4 sulfur, 3'-deoxy | Increased vs. thymidine | Not reported | Moderate (MT-2/CEM cells) | Low |
| 3'-Azido-3'-deoxythymidine (AZT) | 3'-azido, natural C4 oxygen | Lower than 3D4T | 0.002–0.005 (high affinity) | High (nanomolar range) | High |
| 3'-Azido-3'-deoxy-4-thiothymidine | C4 sulfur, 3'-azido | Higher than AZT | 54 (moderate) | Moderate | Low |
| 2',3'-Dideoxy-4-thiouridine (7d) | C4 sulfur, 2',3'-dideoxy | High | Not reported | Weak/Inactive | Negligible |
| 2',3'-Didehydro-3'-deoxy-4-thiothymidine (5b) | C4 sulfur, 2',3'-unsaturated bond | High | Not reported | Moderate | Low |
Key Observations:
- Enzyme Interactions : The 3'-azido group in AZT confers high thymidine kinase affinity (Ki = 0.002–0.005 µM), enabling efficient phosphorylation to its active triphosphate form. In contrast, 3D4T and its thio-analogues exhibit low phosphorylation efficiency, limiting their anti-HIV potency despite structural similarities .
- Anti-HIV Activity: While AZT shows nanomolar efficacy, 3D4T and its unsaturated analogue 5b display only moderate activity (EC50 in micromolar range), attributed to poor enzymatic activation .
Conformational and Crystallographic Differences
- Anti vs. Syn Conformation : X-ray diffraction studies reveal that 3D4T adopts an anti conformation (χ = 68.7°), contrasting with the syn conformation observed in natural thymidine derivatives. This anti conformation may hinder proper base-pairing in DNA synthesis, reducing incorporation into viral DNA .
Functional Analogues in Imaging and Therapy
- 4′-[Methyl-11C]thiothymidine (11C-4DST) : A radiolabeled analogue used in PET imaging. Sulfur substitution enhances cellular retention compared to 3'-[18F]fluorothymidine (18F-FLT), which relies on fluorine for tracer activity. This highlights the role of sulfur in modulating pharmacokinetics .
- 18F-FLT: Retains the 3'-hydroxyl group but replaces it with fluorine. Its structural similarity to thymidine allows incorporation into DNA, making it a proliferation marker, whereas 3D4T’s modifications prioritize therapeutic over diagnostic applications .
Research Implications and Limitations
- Lipophilicity vs. Efficacy Trade-off : While sulfur substitution improves CNS delivery, the weak phosphorylation of 3D4T underscores the need for prodrug strategies or hybrid modifications (e.g., azido groups) to balance lipophilicity and enzymatic activation .
- Structural Insights : Crystallographic data provide a roadmap for designing analogues with optimized conformations. For example, introducing unsaturated bonds (as in 5b) may enhance flexibility without compromising anti-conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


